molecular formula C14H14N6O2 B2868834 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide CAS No. 2034415-45-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide

Cat. No.: B2868834
CAS No.: 2034415-45-5
M. Wt: 298.306
InChI Key: ABQWCTWPVVBCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide” is a derivative of triazolo[4,3-a]pyrazine . It’s a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials . These compounds are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of these compounds involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The synthesis process also involves the use of hydrazonoyl halides as precursors .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H13F2N5O2 . Its average mass is 333.293 Da and its monoisotopic mass is 333.103729 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . For instance, in the case of some products, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .

Scientific Research Applications

Synthesis and Biological Activity

Herbicidal Activity : Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share structural similarities with N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide, have been prepared and found to possess excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimicrobial Activity : Pyrazoline and pyrazole derivatives, including those containing triazolo and pyrazin rings, have shown significant antimicrobial activity against various bacteria and fungi. This suggests that compounds with similar structural features could also have potential as antimicrobial agents (Hassan, 2013).

Tankyrase Inhibition : Research into the design and synthesis of triazolo[4,3-b]pyridazin-8-amine derivatives aimed at inhibiting tankyrases (TNKSs) has highlighted the therapeutic potential of molecules with triazolo and pyrazin scaffolds for treating conditions related to TNKS activity (Liscio et al., 2014).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The study and development of nitrogen-containing heterocycles, such as “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide”, could provide a promising direction for future research .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQWCTWPVVBCFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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